molecular formula C17H15Cl2N3O3S B2512647 2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide CAS No. 648860-66-6

2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide

Cat. No.: B2512647
CAS No.: 648860-66-6
M. Wt: 412.29
InChI Key: HTJHTGUCHYJAMG-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes dichlorophenoxy and phenylcarbonylamino groups, making it a subject of interest in both synthetic chemistry and applied sciences.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide typically involves multiple steps, starting with the preparation of 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with appropriate amines and thiourea derivatives under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    Phenylthiourea derivatives: Compounds with comparable thiourea groups and biological activities.

Uniqueness

2-(2,4-Dichlorophenoxy)-N-(((phenylcarbonylamino)thioxomethyl)amino)propanamide stands out due to its unique combination of dichlorophenoxy and phenylcarbonylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[2-(2,4-dichlorophenoxy)propanoylamino]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3S/c1-10(25-14-8-7-12(18)9-13(14)19)15(23)21-22-17(26)20-16(24)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,23)(H2,20,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJHTGUCHYJAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=S)NC(=O)C1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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